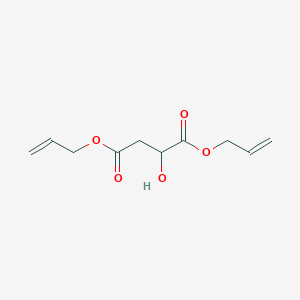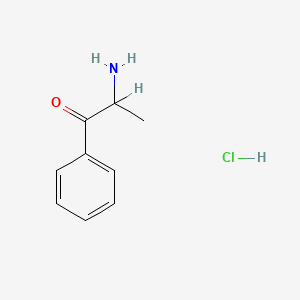
Methyl 2-fluorohexadecanoate
Vue d'ensemble
Description
Methyl 2-fluorohexadecanoate is a synthetic compound belonging to the class of fatty acid methyl esters. It is characterized by its unique chemical structure, which includes a fluorine atom attached to the second carbon of the hexadecanoate chain. This compound is commonly used in various fields such as medical, environmental, and industrial research due to its distinctive properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluorohexadecanoate typically involves the fluorination of hexadecanoic acid followed by esterification. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective fluorination of the hexadecanoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The esterification step is typically carried out using methanol in the presence of an acid catalyst to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-fluorohexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Formation of 2-fluorohexadecanoic acid.
Reduction: Formation of 2-fluorohexadecanol.
Substitution: Formation of various substituted hexadecanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-fluorohexadecanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds and in studies involving fatty acid metabolism.
Biology: The compound is utilized in research on lipid metabolism and the role of fluorinated fatty acids in biological systems.
Medicine: It serves as a model compound in the development of new drug molecules, particularly in the study of drug-lipid interactions.
Industry: this compound is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-fluorohexadecanoate involves its interaction with lipid metabolic pathways. The fluorine atom in the compound can influence the metabolic stability and bioactivity of the fatty acid, leading to altered interactions with enzymes and receptors involved in lipid metabolism . This can result in changes in cellular processes such as energy production, membrane fluidity, and signal transduction .
Comparaison Avec Des Composés Similaires
- Methyl 2-fluoropalmitate
- Methyl 2-iodohexadecanoate
- Methyl 2-bromohexadecanoate
Comparison: Methyl 2-fluorohexadecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. For instance, the fluorine atom’s high electronegativity and small size can lead to increased metabolic stability and altered reactivity compared to iodine or bromine . This makes this compound particularly valuable in research focused on the effects of fluorinated fatty acids .
Propriétés
IUPAC Name |
methyl 2-fluorohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33FO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTABFVHVABARDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B1633847.png)






